molecular formula C9H7Cl2N5 B8416373 3,5-Diamino-6-(3,4-dichlorophenyl)-1,2,4-triazine

3,5-Diamino-6-(3,4-dichlorophenyl)-1,2,4-triazine

Cat. No. B8416373
M. Wt: 256.09 g/mol
InChI Key: DDFHNCOFKGJVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06329521B2

Procedure details

The title compound was prepared as in Example 2(a) from 3,4-dichlorobenzoyl cyanide amidinohydrazone obtained in Example 5. The solvent for the ring closure was a mixture of 1-propanol and dimethyl sulfoxide (11). Total yield (from 3,4-dichlorobenzoyl cyanide): 76%; m.p. 222-224° C. (uncorrected).
Name
3,4-dichlorobenzoyl cyanide amidinohydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][N:5]=[C:6]([C:15]#[N:16])[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:9]([Cl:14])[CH:8]=1)(=[NH:3])[NH2:2].C([OH:20])CC>CS(C)=O>[NH2:3][C:1]1[N:4]=[N:5][C:6]([C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[C:9]([Cl:14])[CH:8]=2)=[C:15]([NH2:16])[N:2]=1.[Cl:14][C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][C:10]=1[Cl:13])[C:6]([C:15]#[N:16])=[O:20]

Inputs

Step One
Name
3,4-dichlorobenzoyl cyanide amidinohydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=N)NN=C(C1=CC(=C(C=C1)Cl)Cl)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1N=NC(=C(N1)N)C1=CC(=C(C=C1)Cl)Cl
Name
Type
product
Smiles
ClC=1C=C(C(=O)C#N)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06329521B2

Procedure details

The title compound was prepared as in Example 2(a) from 3,4-dichlorobenzoyl cyanide amidinohydrazone obtained in Example 5. The solvent for the ring closure was a mixture of 1-propanol and dimethyl sulfoxide (11). Total yield (from 3,4-dichlorobenzoyl cyanide): 76%; m.p. 222-224° C. (uncorrected).
Name
3,4-dichlorobenzoyl cyanide amidinohydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][N:5]=[C:6]([C:15]#[N:16])[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:9]([Cl:14])[CH:8]=1)(=[NH:3])[NH2:2].C([OH:20])CC>CS(C)=O>[NH2:3][C:1]1[N:4]=[N:5][C:6]([C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[C:9]([Cl:14])[CH:8]=2)=[C:15]([NH2:16])[N:2]=1.[Cl:14][C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][C:10]=1[Cl:13])[C:6]([C:15]#[N:16])=[O:20]

Inputs

Step One
Name
3,4-dichlorobenzoyl cyanide amidinohydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=N)NN=C(C1=CC(=C(C=C1)Cl)Cl)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1N=NC(=C(N1)N)C1=CC(=C(C=C1)Cl)Cl
Name
Type
product
Smiles
ClC=1C=C(C(=O)C#N)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.